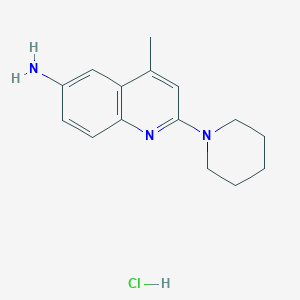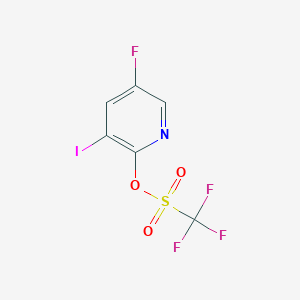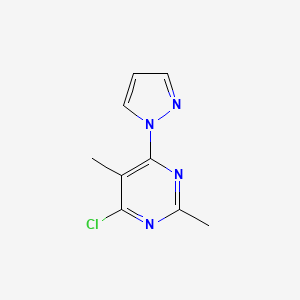
4-chloro-2,5-diméthyl-6-(1H-pyrazol-1-yl)pyrimidine
Vue d'ensemble
Description
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Anticancéreuse
Les dérivés de la pyrimidine sont largement étudiés pour leur potentiel en tant qu’agents anticancéreux. La diversité structurale de ces composés permet la modulation de diverses cibles biologiques impliquées dans la progression du cancer. Par exemple, certains médicaments à base de pyrimidine sont des traitements bien établis pour la leucémie, tels que l’imatinib, le dasatinib et le nilotinib . La présence d’un groupe pyrazole, comme dans la 4-chloro-2,5-diméthyl-6-(1H-pyrazol-1-yl)pyrimidine, pourrait potentiellement améliorer les propriétés anticancéreuses du composé en ciblant des enzymes ou des récepteurs spécifiques impliqués dans la croissance tumorale et les métastases.
Applications Antimicrobiennes et Antifongiques
Les dérivés de la pyrimidine ont démontré leur efficacité contre une variété d’agents pathogènes microbiens et fongiques. Leur mécanisme d’action implique souvent l’inhibition de la synthèse de l’ADN ou la perturbation de l’intégrité de la paroi cellulaire, conduisant à la mort de l’agent pathogène. Les substituants chloro et pyrazol sur le cycle pyrimidine peuvent être optimisés pour augmenter la puissance et la sélectivité envers des souches bactériennes ou fongiques spécifiques .
Activités Antiparasitaires et Antimalariennes
Les composés portant les groupements pyrazole et pyrimidine ont été évalués pour leurs activités antiparasitaires et antimalariennes. Ces composés peuvent interférer avec le cycle de vie des parasites tels que les espèces de Leishmania et de Plasmodium, qui sont responsables de maladies comme la leishmaniose et le paludisme, respectivement. Les caractéristiques structurales de la this compound peuvent contribuer à son potentiel en tant qu’agent antiparasitaire, offrant une nouvelle voie pour le développement de médicaments antileishmaniens et antimalariens .
Recherche Cardiovasculaire
Les dérivés de la pyrimidine sont également explorés pour leurs effets cardiovasculaires. Ils peuvent agir comme vasodilatateurs, agents antihypertenseurs ou modulateurs des canaux ioniques cardiaques. La modification de la structure de base de la pyrimidine, y compris l’introduction d’un groupe pyrazol, peut conduire à des composés avec une efficacité accrue et des effets secondaires réduits pour le traitement de divers troubles cardiovasculaires .
Effets Neuroprotecteurs
Le potentiel neuroprotecteur des dérivés de la pyrimidine est un domaine d’intérêt croissant. Ces composés peuvent protéger les cellules nerveuses contre le stress oxydatif, l’inflammation et l’apoptose, qui sont des caractéristiques pathologiques courantes dans les maladies neurodégénératives. Le motif de substitution unique de la this compound pourrait offrir des avantages neuroprotecteurs, en particulier dans des conditions comme le glaucome ou la maladie d’Alzheimer, en favorisant la survie des cellules ganglionnaires rétiniennes ou en inhibant les voies neurotoxiques .
Diabète et Troubles Métaboliques
Les dérivés de la pyrimidine ont été étudiés pour leur rôle dans la gestion du diabète et des troubles métaboliques associés. Ils peuvent fonctionner comme des inhibiteurs d’enzymes telles que la dipeptidyl peptidase-IV (DPP-IV), qui est impliquée dans le métabolisme du glucose, ou comme des modulateurs des voies de signalisation de l’insuline. Les attributs structuraux de la this compound pourraient être affinés pour améliorer ses propriétés antidiabétiques, ce qui en ferait un candidat pour le développement de nouveaux agents thérapeutiques pour la gestion du diabète .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many pyrimidine derivatives, it may interact with various enzymes or receptors in the cell, leading to changes in cellular function .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific information on 4-chloro-2,5-dimethyl-6-(1h-pyrazol-1-yl)pyrimidine, it’s difficult to discuss how such factors might impact this compound .
Propriétés
IUPAC Name |
4-chloro-2,5-dimethyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-8(10)12-7(2)13-9(6)14-5-3-4-11-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVJBXUMLMMJHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)
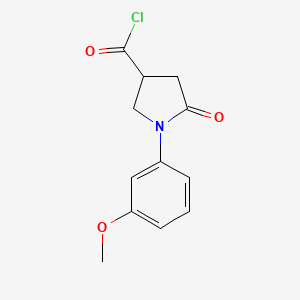
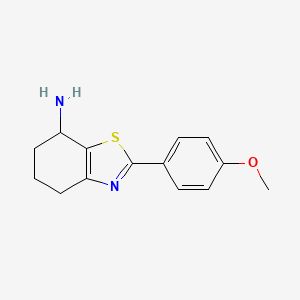
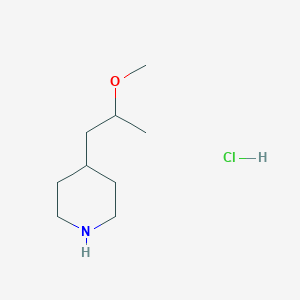
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
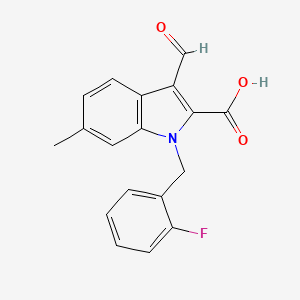
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)
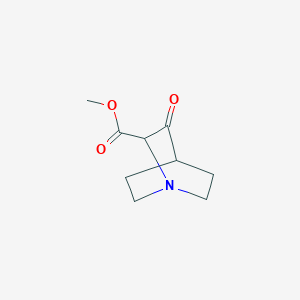
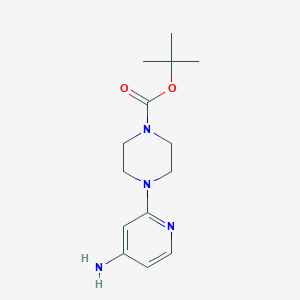
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
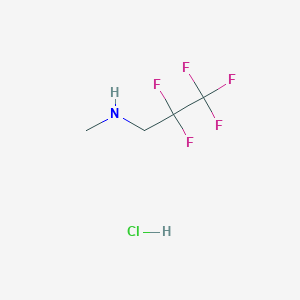
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
